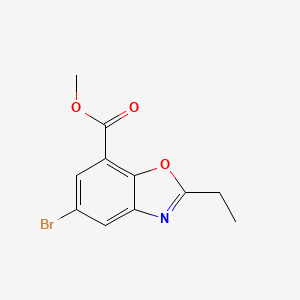![molecular formula C7H16Cl2N2 B1485970 3a-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride CAS No. 2206823-24-5](/img/structure/B1485970.png)
3a-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
Übersicht
Beschreibung
3a-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride is a chemical compound with the molecular formula C7H14N2·2HCl It is a derivative of octahydropyrrolo[3,4-c]pyrrole, featuring a methyl group at the 3a position and two hydrochloride ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3a-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method is the reaction of 3a-methyl-1,4-diaminobutane with a suitable dicarboxylic acid or its derivatives in the presence of hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrrolo[3,4-c]pyrrole ring system.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 3a-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding carbonyl compounds or carboxylic acids.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of alkylated or amino-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3a-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate molecular interactions and pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism by which 3a-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular pathways involved can vary, but they often include binding to specific sites on target molecules and influencing their activity.
Vergleich Mit ähnlichen Verbindungen
2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
(3aS,6aS)-1-methyloctahydropyrrolo[3,4-b]pyrrole dihydrochloride
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Eigenschaften
IUPAC Name |
3a-methyl-2,3,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-7-4-8-2-6(7)3-9-5-7;;/h6,8-9H,2-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQIPLKTQNRTJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC1CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


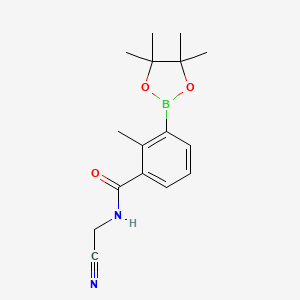
![4-[2-(Oxan-4-yl)ethyl]piperidine hydrochloride](/img/structure/B1485891.png)
amine](/img/structure/B1485892.png)
![1-[(1-fluorocyclopentyl)methyl]-1H-1,3-benzodiazole](/img/structure/B1485893.png)

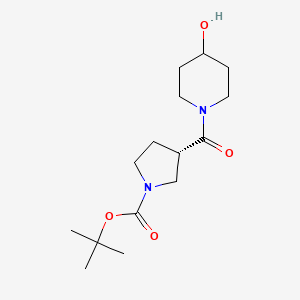
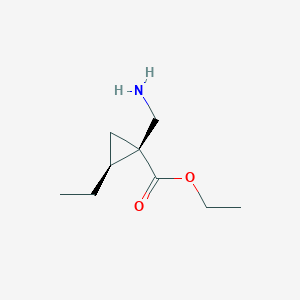
![2-[Methyl(methylsulfonyl)amino]ethanesulfonyl chloride](/img/structure/B1485900.png)
![1-[(1-fluorocyclopentyl)methyl]-1H-pyrazole](/img/structure/B1485901.png)
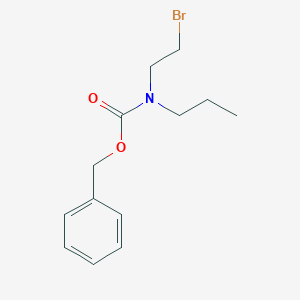
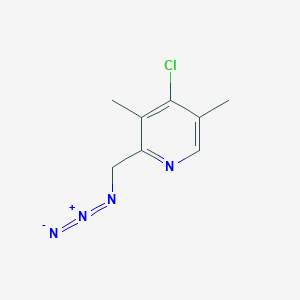
![1-[3,5-Dimethyl-1-(2-methylphenyl)-1h-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B1485906.png)

